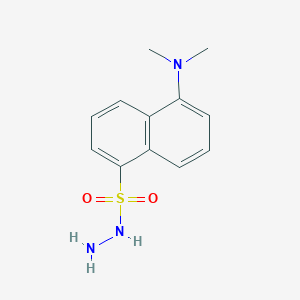
5-Amino-2-methyl-2,3-dihydrothiophene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-methyl-2,3-dihydrothiophene-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes. In
Applications De Recherche Scientifique
5-Amino-2-methyl-2,3-dihydrothiophene-4-carboxamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a tool in the study of various biological processes, including protein-protein interactions and enzyme kinetics.
Mécanisme D'action
The mechanism of action of 5-Amino-2-methyl-2,3-dihydrothiophene-4-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, which play a role in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Amino-2-methyl-2,3-dihydrothiophene-4-carboxamide are varied. This compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. It has also been shown to have anti-tumor effects, which may be useful in the treatment of various types of cancer. Additionally, this compound has been shown to have antiviral effects, which may be useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-2-methyl-2,3-dihydrothiophene-4-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it is readily available from commercial sources. It is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also limitations to the use of this compound in lab experiments. For example, it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 5-Amino-2-methyl-2,3-dihydrothiophene-4-carboxamide. One area of research is the development of new synthesis methods for this compound, which may improve its purity and yield. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 5-Amino-2-methyl-2,3-dihydrothiophene-4-carboxamide can be achieved through several methods. One of the most common methods involves the reaction of 2,3-dihydrothiophene-4-carboxylic acid with methylamine and ammonium chloride. This reaction yields the desired compound in high purity and yield. Other methods involve the use of various reagents and catalysts to achieve the desired product.
Propriétés
Numéro CAS |
133036-95-0 |
|---|---|
Formule moléculaire |
C6H10N2OS |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
5-amino-2-methyl-2,3-dihydrothiophene-4-carboxamide |
InChI |
InChI=1S/C6H10N2OS/c1-3-2-4(5(7)9)6(8)10-3/h3H,2,8H2,1H3,(H2,7,9) |
Clé InChI |
GEQFPQWDWJCZTN-UHFFFAOYSA-N |
SMILES |
CC1CC(=C(S1)N)C(=O)N |
SMILES canonique |
CC1CC(=C(S1)N)C(=O)N |
Synonymes |
3-Thiophenecarboxamide,2-amino-4,5-dihydro-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




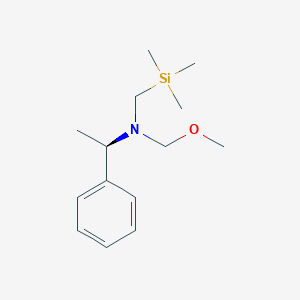
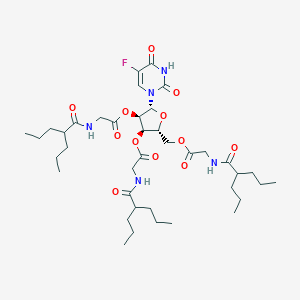



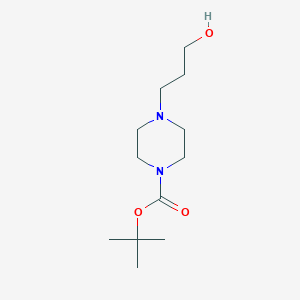

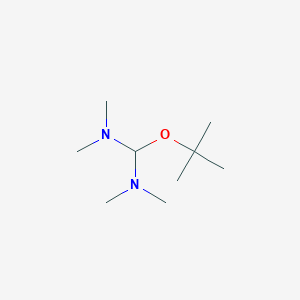
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
